[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine
Overview
Description
“3-(1-ethyl-1H-pyrazol-4-yl)propylamine” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories . They are particularly useful in organic synthesis and have a wide range of applications in technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family, and a huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is complex and diverse. The asymmetric unit comprises three crystallographically independent molecules . The molecular conformation in the three molecules is very similar with twist angles between the triazole, pyrazole, and phenyl rings ranging from 2.40 (14) to 18.71 (11)° .Chemical Reactions Analysis
Pyrazole derivatives exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities . They are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity .Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
Given the wide range of biological activities and applications of pyrazole derivatives, future research could focus on developing new synthesis methods, exploring additional biological activities, and optimizing their pharmacological properties . The development of new catalytic methods with the design of nanocatalysts and features such as selectivity, biocompatibility, and reusability can be used as green industrial methods in preparing organic compounds .
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-12-8-9(7-11-12)5-4-6-10-2/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWNGXLOMIIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.